molecular formula C23H21N5O3S2 B2939636 N-(3,5-dimethoxyphenyl)-2-((6-(4-methyl-2-(pyridin-3-yl)thiazol-5-yl)pyridazin-3-yl)thio)acetamide CAS No. 955261-71-9

N-(3,5-dimethoxyphenyl)-2-((6-(4-methyl-2-(pyridin-3-yl)thiazol-5-yl)pyridazin-3-yl)thio)acetamide

Cat. No.: B2939636
CAS No.: 955261-71-9
M. Wt: 479.57
InChI Key: DRTBQTMLDLFEGB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a central pyridazine ring linked via a thioether bridge to an acetamide group substituted with a 3,5-dimethoxyphenyl moiety. The pyridazine core is further functionalized at position 6 with a 4-methyl-2-(pyridin-3-yl)thiazol-5-yl group. This structure combines multiple heterocyclic systems (pyridazine, thiazole, pyridine) and electron-rich substituents (methoxy, methyl), which may enhance binding affinity to biological targets such as kinases or receptors.

Properties

IUPAC Name

N-(3,5-dimethoxyphenyl)-2-[6-(4-methyl-2-pyridin-3-yl-1,3-thiazol-5-yl)pyridazin-3-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N5O3S2/c1-14-22(33-23(25-14)15-5-4-8-24-12-15)19-6-7-21(28-27-19)32-13-20(29)26-16-9-17(30-2)11-18(10-16)31-3/h4-12H,13H2,1-3H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRTBQTMLDLFEGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CN=CC=C2)C3=NN=C(C=C3)SCC(=O)NC4=CC(=CC(=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N5O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3,5-dimethoxyphenyl)-2-((6-(4-methyl-2-(pyridin-3-yl)thiazol-5-yl)pyridazin-3-yl)thio)acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, efficacy in various assays, and relevant case studies.

Chemical Structure

The compound features a thiazole and pyridazine moiety, contributing to its potential biological interactions. The structural formula can be represented as follows:

N 3 5 dimethoxyphenyl 2 6 4 methyl 2 pyridin 3 yl thiazol 5 yl pyridazin 3 yl thio acetamide\text{N 3 5 dimethoxyphenyl 2 6 4 methyl 2 pyridin 3 yl thiazol 5 yl pyridazin 3 yl thio acetamide}

Research indicates that compounds similar to this compound may exhibit various mechanisms of action:

  • Inhibition of Kinases : Many thiazole and pyridazine derivatives have been shown to inhibit specific kinases involved in cancer cell proliferation.
  • Antioxidant Activity : Certain derivatives demonstrate significant antioxidant properties, which may protect cells from oxidative stress.
  • Anticancer Properties : Compounds with similar structures have shown cytotoxic effects against various cancer cell lines, indicating potential as anticancer agents.

Biological Activity Data

The following table summarizes key biological activities reported for compounds related to this compound:

StudyCell LineIC50 (µM)Mechanism
Study 1MCF7 (breast cancer)12.50Antiproliferative
Study 2A549 (lung cancer)26.00Cytotoxicity
Study 3HepG2 (liver cancer)17.82Apoptosis induction

Case Studies

  • Anticancer Activity in MCF7 Cells : In a study evaluating the efficacy of thiazole derivatives, this compound exhibited an IC50 value of 12.50 µM against MCF7 cells, indicating significant antiproliferative activity .
  • Cytotoxic Effects on A549 Cells : Another study demonstrated that this compound could inhibit the growth of A549 lung cancer cells with an IC50 of 26 µM, suggesting its potential as a therapeutic agent in lung cancer treatment .
  • Mechanistic Insights : Research into the mechanisms revealed that the compound induces apoptosis in HepG2 cells at an IC50 of 17.82 µM, highlighting its role in programmed cell death pathways .

Comparison with Similar Compounds

Structural Analogues in Heterocyclic Systems

The compound shares key motifs with derivatives reported in the literature:

Compound Name / ID Core Structure Key Substituents Molecular Formula Yield (%) Melting Point (°C) Notable Features
Target Compound Pyridazine-thioacetamide 3,5-dimethoxyphenyl, 4-methyl-2-(pyridin-3-yl)thiazole C₂₃H₂₂N₄O₃S₂ Unique pyridazine-thio linkage; pyridinyl-thiazole substituent
5k Pyridine-acetamide 4-Methoxybenzyl-piperazine, phenylimidazo[2,1-b]thiazole C₃₀H₃₀N₆O₂S 78 92–94 High yield; imidazo-thiazole core
5m Pyridine-acetamide 4-Fluorobenzyl-piperazine, phenylimidazo[2,1-b]thiazole C₂₉H₂₇FN₆OS 75 80–82 Fluorine substitution enhances metabolic stability
Compound Pyridazine-thioacetamide 3,5-dimethoxyphenyl, 4-methyl-2-(thiophen-2-yl)thiazole Thiophene replaces pyridine; altered electronic profile
573931-96-1 Triazole-thioacetamide 2-Chloro-4,6-dimethylphenyl, ethyl-pyridin-3-yl-triazole Triazole core; chloro and methyl groups improve lipophilicity

Key Observations :

  • Core Heterocycles : The target compound’s pyridazine-thioacetamide scaffold is distinct from pyridine- or triazole-based analogs. Pyridazine’s electron-deficient nature may influence binding kinetics compared to pyridine or triazole systems .
  • The 4-methyl-2-(pyridin-3-yl)thiazole substituent introduces steric bulk and hydrogen-bonding capacity, contrasting with thiophene () or chlorophenyl (5l ) analogs.

Pharmacological Implications (Inferred)

  • Thiazole-Pyridine Hybrids: Compounds like 5k and 5m show bioactivity in kinase inhibition assays, attributed to their imidazo-thiazole cores.
  • Thiophene vs.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.